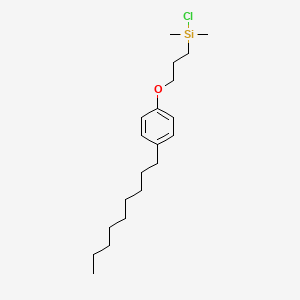
p-Nonylphenoxypropyldimethylchlorosilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
P-Nonylphenoxypropyldimethylchlorosilane is a useful research compound. Its molecular formula is C20H35ClOSi and its molecular weight is 355.0 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nonylphenoxypropyl)dimethylchlorosilane is 354.2145700 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Geotechnical Engineering
- Water Repellency in Soils : Dimethyldichlorosilane, a related compound, has been used as a hydrophobising agent in soils. This treatment is beneficial in geotechnical engineering for creating synthetic water-repellent soils for barriers or ground improvement due to their altered wettability properties (Ng & Lourenço, 2016).
Electronics and Materials Science
- Field-Effect Transistors : Unsymmetrical dimethylchlorosilyl-substituted α, α′- dialkylquater-, quinque-, and sexithiophenes have been synthesized for use in self-assembling monolayer field-effect transistors. These compounds demonstrated good semiconducting properties, suitable for stable, ambient condition SAMFETs (Ponomarenko et al., 2010).
- Organic Thin-Film Transistors : Dimethylchlorosilane-terminated polystyrene was used as a surface modifier in all-inkjet-printed, flexible, transparent organic thin-film transistors and inverters. This method significantly improved the electrical properties of the transistors on flexible substrates (Ha et al., 2017).
Chemical Synthesis and Reactions
- Polymer Synthesis : The reaction of monofunctional living poly(dimethylsiloxane) with dimethylchlorosilane has been investigated for producing poly(dimethylsiloxane)/poly(2-methyl-2-oxazoline) block copolymers. These polymers could have potential applications in various fields (Kazama et al., 1987).
- Surface Modification : Dimethyldichlorosilane has been used for modifying the surface of rutile powder, resulting in increased hydrophobicity. This surface modification process is significant for the application of rutile in various industries (Parfitt, Ramsbotham, & Rochester, 1973).
Environmental and Analytical Chemistry
- Silica Surface Analysis : The reaction of dimethylchlorosilane with silica surfaces has been studied to determine the concentration of free silanol groups. This chemical interaction is crucial for understanding the surface properties of silica (Varvarin & Belyakova, 2003).
Wirkmechanismus
Target of Action
p-Nonylphenoxypropyldimethylchlorosilane, also known as (4-Nonylphenoxypropyl)dimethylchlorosilane, is a chemical compound used as an intermediate in research .
Pharmacokinetics
As a chemical intermediate, its bioavailability would depend on the specific context of its use .
Result of Action
As a chemical intermediate, its effects would likely depend on the specific reactions it is involved in .
Action Environment
As a chemical intermediate, these factors would likely depend on the specific context of its use .
Eigenschaften
IUPAC Name |
chloro-dimethyl-[3-(4-nonylphenoxy)propyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35ClOSi/c1-4-5-6-7-8-9-10-12-19-13-15-20(16-14-19)22-17-11-18-23(2,3)21/h13-16H,4-12,17-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDODLIJBWYFKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCC[Si](C)(C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35ClOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
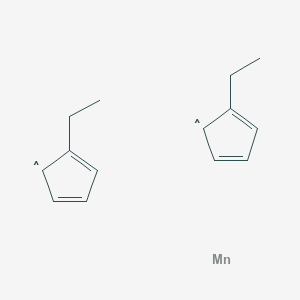
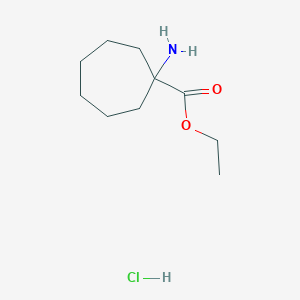
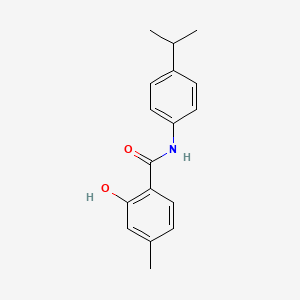
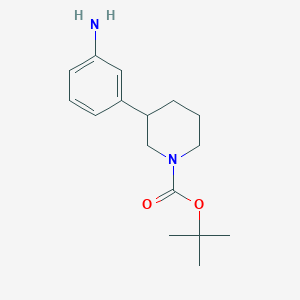
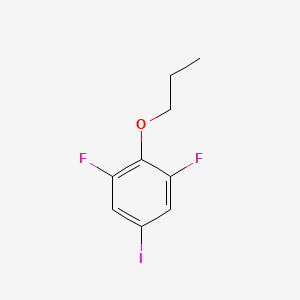
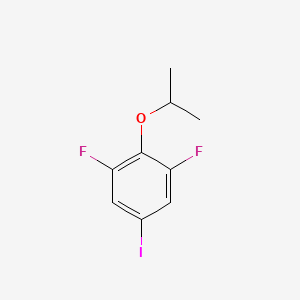
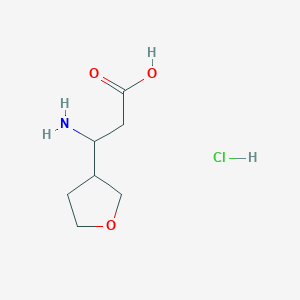
![(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol](/img/structure/B6353965.png)
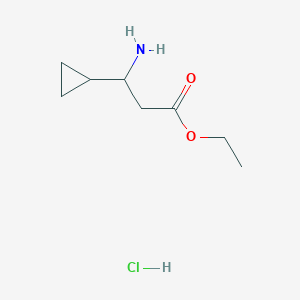
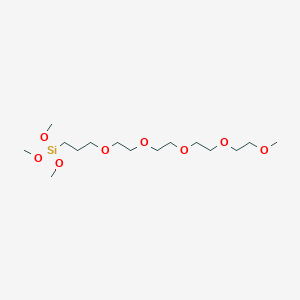
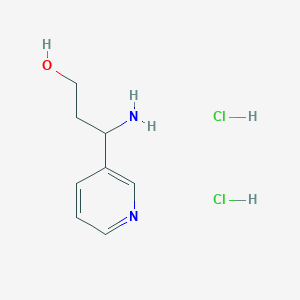
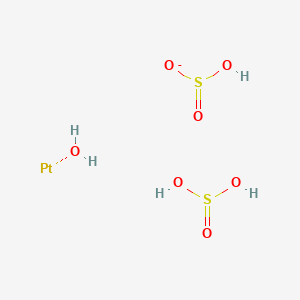
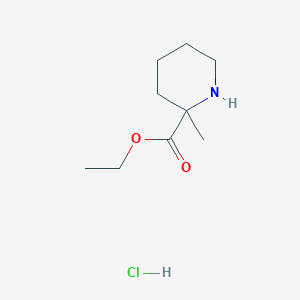
![(2S)-N-[(1R,2S)-2-hydroxy-1,2-diphenylethyl]-2-Pyrrolidinecarboxamide](/img/structure/B6354006.png)
